1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane
Description
Properties
IUPAC Name |
1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO/c1-5-6-2-7(3-6,4-8)9-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBDFIBAANSXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C2)(O1)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane typically involves the reaction of bromocyclopropane with sodium iodide in acetone. This method leverages the nucleophilic substitution reaction, where the bromine atom is replaced by an iodine atom. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of deiodinated products or other reduced forms of the compound.
Common reagents used in these reactions include sodium iodide, hydroxide ions, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane exerts its effects involves its interaction with molecular targets through its iodomethyl group. This group can participate in various chemical reactions, leading to the formation of new compounds or the modification of existing ones. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Key Differences and Implications
Substituent Effects :
- The trifluoromethyl group in the 4-methyl-3-(trifluoromethyl) analogue enhances lipophilicity and metabolic stability, making it suitable for medicinal chemistry .
- Ester-functionalized derivatives (e.g., ethyl carboxylates) introduce polar groups, improving solubility in organic solvents for catalytic applications .
- Benzyloxy substituents (e.g., CAS 2126162-47-6) may stabilize intermediates in glycosylation reactions due to steric protection .
Ring Strain and Reactivity :
- The bicyclo[2.1.1]hexane core exhibits higher strain than larger bicyclic systems (e.g., 2-oxabicyclo[3.1.0]hexane ), increasing susceptibility to ring-opening reactions.
- Iodomethyl groups serve as versatile leaving groups, enabling nucleophilic substitution or cross-coupling reactions .
Biological Activity :
- Bicyclo[2.1.1]hexanes are validated as saturated mimetics for ortho-substituted benzenes , retaining bioactivity in antifungal agents like Boscalid . The iodomethyl derivatives may similarly mimic aromatic systems in drug design.
Safety and Handling :
- The parent compound (CAS 1935986-52-9) requires storage at -70°C due to thermal instability , whereas derivatives with bulky groups (e.g., diphenylmethyl) may exhibit enhanced stability at room temperature .
Biological Activity
1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane is a bicyclic compound that has gained attention in various fields of research due to its unique structure and potential biological activities. This compound features an iodomethyl group and an oxabicyclo framework, which may influence its reactivity and interactions with biological systems.
Structural Characteristics
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C7H11IO
- Molecular Weight : 224.04 g/mol
The biological activity of this compound is hypothesized to involve several mechanisms:
- Halogen Bonding : The iodomethyl group can participate in halogen bonding, which may enhance the compound's binding affinity to various biological targets.
- Bioisosterism : Its structural similarity to ortho-substituted benzene derivatives suggests that it may act as a bioisostere, potentially influencing pharmacokinetic properties and biological interactions .
Antimicrobial Activity
Research has indicated that compounds similar to this compound can exhibit significant antimicrobial properties. A study highlighted the effectiveness of related bicyclic compounds against various bacterial strains, suggesting potential applications in developing new antibiotics .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. Preliminary results indicate that it may induce apoptosis in specific cancer cells, offering a potential avenue for cancer therapy development.
Case Study: Synthesis and Validation
A case study focused on the synthesis of 2-oxabicyclo[2.1.1]hexanes, including derivatives like this compound, demonstrated their incorporation into drug structures, validating their biological activity as bioisosteres of traditional drugs .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C7H11IO | Contains an iodomethyl group; potential for high reactivity |
| Bicyclo[2.1.1]hexane | C6H10 | Lacks halogen substituents; less reactive |
| 2-Oxabicyclo[2.1.1]hexane | C7H10O | Similar bicyclic structure but without the iodomethyl group |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane, and how do reaction conditions influence yield?
- The synthesis typically involves multi-step reactions, such as cyclization of hydroxycyclobutanemethanol derivatives or intramolecular photocycloaddition of functionalized precursors. For example, ethyl derivatives with iodomethyl substituents are synthesized via iodination of intermediate alcohols using reagents like triphenylphosphine-iodine complexes . Key factors include solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios to minimize byproducts. Purification often requires column chromatography with silica gel and gradients of ethyl acetate/hexane .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Use 1H/13C NMR to confirm bicyclic framework integrity and iodomethyl substitution (δ ~3.5–4.0 ppm for CH2I). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da). HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended). Stability tests under storage conditions (-70°C, inert atmosphere) should monitor decomposition via TLC or NMR over weeks .
Q. What are the key stability considerations for handling and storing this iodomethyl-containing compound?
- The iodomethyl group is light- and moisture-sensitive. Store in amber vials at -70°C under argon. Decomposition pathways include hydrolysis (yielding methanol derivatives) or radical-mediated C-I bond cleavage. Use stabilizers like BHT (butylated hydroxytoluene) in stock solutions and avoid prolonged exposure to protic solvents .
Advanced Research Questions
Q. What reaction mechanisms dominate in cross-coupling reactions involving the iodomethyl group?
- The C-I bond participates in Ullmann-type couplings (Cu-mediated) and Suzuki-Miyaura reactions (Pd-catalyzed) with aryl boronic acids. Mechanistic studies suggest oxidative addition of Pd(0) to C-I forms a Pd(II) intermediate, followed by transmetallation and reductive elimination. Steric hindrance from the bicyclic framework may slow kinetics, requiring elevated temperatures (80–100°C) .
Q. How does the bicyclo[2.1.1]hexane scaffold influence bioactivity compared to planar aromatic systems?
- The rigid, non-planar structure enhances metabolic stability by reducing CYP450 enzyme interactions. Computational models (DFT) show that the bicyclic system mimics ortho-substituted benzene geometries (distance d = 3.05–3.19 Å vs. 3.04–3.10 Å in benzene), enabling bioisosteric replacement in drug design. This substitution lowers logP by 0.7–1.2 units, improving solubility .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding to active sites. Focus on the iodomethyl group’s van der Waals interactions and the oxabicyclo oxygen’s hydrogen-bonding potential. Pharmacophore mapping identifies key features for activity, validated by SPR or NMR binding assays .
Q. How do structural modifications (e.g., replacing iodine with other halogens) alter reactivity and bioactivity?
- Bromo/chloro analogs show slower cross-coupling kinetics but higher thermal stability. Fluorine substitution increases electronegativity, altering dipole moments and binding affinity. In vitro assays comparing iodomethyl vs. trifluoromethyl derivatives reveal trade-offs between metabolic stability (iodine > CF3) and target engagement (CF3 > iodine) .
Methodological Tables
Table 1. Key Synthetic Parameters for Iodomethyl Derivatives
Table 2. Geometric Comparison: Bicyclo[2.1.1]hexane vs. Benzene
| Parameter | Bicyclo[2.1.1]hexane | Ortho-Benzene | Reference |
|---|---|---|---|
| Distance d (Å) | 3.05–3.19 | 3.04–3.10 | |
| Dihedral angle (φ1) | 55–60° | 60° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
